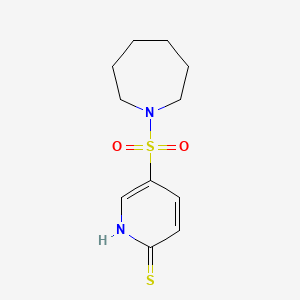

5-(Azepane-1-sulfonyl)pyridine-2-thiol

Description

Contextualization of Pyridine-Thiol Scaffolds in Modern Organic and Supramolecular Chemistry

Pyridine-2-thiol (B7724439) and its derivatives are a well-established class of heterocyclic compounds. researchgate.netnih.gov In its tautomeric form, pyridine-2-thione, this scaffold is a versatile building block in organic synthesis. researchgate.net The presence of a thiol group provides a site for various chemical transformations, including alkylation, oxidation, and coordination with metal ions. nih.gov This reactivity has been exploited in the synthesis of a wide range of more complex heterocyclic systems. researchgate.net

In supramolecular chemistry, the pyridine-thiol scaffold is of particular interest due to its ability to participate in non-covalent interactions. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor. researchgate.net Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions. nih.gov These features enable pyridine-thiol derivatives to form well-defined supramolecular assemblies, such as coordination polymers and hydrogen-bonded networks. nih.govrsc.org The ability to form complexes with metal ions has also led to their application in catalysis and materials science. nih.gov

Significance of Azepane-Containing Moieties as Versatile Structural Units in Contemporary Chemical Research

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in a variety of natural products and bioactive molecules. nih.govsigmaaldrich.com Its incorporation into molecular structures can impart favorable physicochemical properties, such as increased lipophilicity and conformational flexibility. Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, and as a result, more than 20 azepane-based drugs have received FDA approval for treating various diseases. nih.gov

The development of synthetic methodologies to create functionalized azepanes is an active area of research. nuph.edu.uamdpi.commdpi.com The versatility of the azepane moiety makes it a valuable component in the design of new therapeutic agents and functional materials. researchgate.netnih.gov Its presence in a molecule can influence biological activity through specific interactions with biological targets. nih.gov

Rationale for Investigating 5-(Azepane-1-sulfonyl)pyridine-2-thiol as a Unique Chemical Entity

The compound this compound is a unique chemical entity that combines the key features of a pyridine-thiol scaffold, a sulfonyl group, and an azepane moiety. The sulfonyl group is known to be a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyridine ring. This, in turn, can affect its reactivity and intermolecular interactions. The azepane ring introduces a flexible, lipophilic component to the molecule.

The investigation of this specific compound is driven by the potential for synergistic or unique properties arising from the combination of these three structural components. The interplay between the electron-deficient pyridine ring, the nucleophilic thiol, and the conformationally flexible azepane-sulfonyl group presents an interesting case for studying structure-property relationships.

Overview of Research Objectives and Scope for Understanding the Compound's Chemical and Theoretical Facets

The primary objective of this article is to provide a comprehensive overview of the known chemical and theoretical aspects of this compound. The scope is strictly limited to the fundamental properties of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this article will discuss the general principles and expected characteristics based on the known chemistry of its constituent parts.

The following sections will delve into its chemical identity, and based on related compounds, will touch upon its synthesis, structural analysis, spectroscopic characterization, and a brief discussion of its theoretical aspects. The aim is to provide a foundational understanding of this novel heterocyclic sulfonyl compound and to highlight areas for future experimental investigation.

Chemical and Physical Properties

While detailed experimental studies on this compound are not widely published, some of its basic chemical and physical properties have been reported, primarily by commercial suppliers.

| Property | Value | Source |

| CAS Number | 852956-28-6 | sigmaaldrich.comrsc.orgnih.gov |

| Molecular Formula | C₁₁H₁₆N₂O₂S₂ | rsc.orgnih.gov |

| Molecular Weight | 272.39 g/mol | rsc.orgbiosynth.com |

| Melting Point | 16-17 °C | sigmaaldrich.comrsc.orgbiosynth.com |

| IUPAC Name | 5-(azepane-1-sulfonyl)pyridin-2-thiol | sigmaaldrich.comrsc.orgbiosynth.com |

| InChI Key | ZYZPMALLHYQJGV-UHFFFAOYSA-N | sigmaaldrich.comrsc.orgbiosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S2/c14-17(15,10-5-6-11(16)12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZPMALLHYQJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332239 | |

| Record name | 5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256180 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852956-28-6 | |

| Record name | 5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 5 Azepane 1 Sulfonyl Pyridine 2 Thiol

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of 5-(azepane-1-sulfonyl)pyridine-2-thiol suggests that the primary disconnection can be made at the sulfonamide bond (S-N bond). This bond is typically formed in the forward synthesis by reacting a sulfonyl chloride with an amine. This disconnection strategy leads to two key precursors: 5-(chlorosulfonyl)pyridine-2-thiol and azepane.

Further deconstruction of the 5-(chlorosulfonyl)pyridine-2-thiol intermediate points towards 5-aminopyridine-2-thiol (B112406) as a logical precursor. The sulfonyl chloride can be installed via a Sandmeyer-type reaction from the corresponding amine. The 5-aminopyridine-2-thiol itself can be derived from a more readily available starting material, such as 2-amino-5-nitropyridine. This multi-step retrosynthesis provides a clear roadmap for the synthesis of the target compound, breaking down a complex molecule into simpler, more accessible building blocks.

Precursor Synthesis and Optimization Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. This section details the synthesis of the essential pyridine-2-thiol (B7724439) and azepane-1-sulfonyl chloride intermediates.

Synthesis of Key Pyridine-2-thiol Intermediates and Derivatives

The synthesis of the core pyridine-2-thiol structure bearing a suitable functional group at the 5-position for conversion to a sulfonyl chloride is a critical phase. A common and effective strategy commences with 2-aminopyridine.

The initial step involves the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine. guidechem.com This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. guidechem.com The subsequent reduction of the nitro group in 2-amino-5-nitropyridine to an amino group is then carried out to produce 2,5-diaminopyridine.

The conversion of the 2-amino group to a thiol can be accomplished through various methods. One common approach involves diazotization of the 2-amino group followed by treatment with a sulfur-containing reagent.

The final step in the formation of the key pyridine (B92270) intermediate is the conversion of the 5-amino group to a sulfonyl chloride. This is typically achieved through a diazotization reaction in the presence of sulfur dioxide and a copper catalyst, a process analogous to the Sandmeyer reaction. cbijournal.comgoogle.comdurham.ac.uk The diazonium salt formed from 5-aminopyridine-2-thiol is reacted with sulfur dioxide in an acidic medium, often with a copper(I) or copper(II) chloride catalyst, to yield 5-(chlorosulfonyl)pyridine-2-thiol. cbijournal.comdurham.ac.uk

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Aminopyridine | Conc. HNO₃, Conc. H₂SO₄ | 2-Amino-5-nitropyridine |

| 2 | 2-Amino-5-nitropyridine | SnCl₂, HCl or H₂, Pd/C | 2,5-Diaminopyridine |

| 3 | 2,5-Diaminopyridine | 1. NaNO₂, H₂SO₄/H₂O; 2. Na₂S/S | 5-Aminopyridine-2-thiol |

| 4 | 5-Aminopyridine-2-thiol | 1. NaNO₂, HCl; 2. SO₂, CuCl₂ | 5-(Chlorosulfonyl)pyridine-2-thiol |

Table 1: Synthetic Route to 5-(Chlorosulfonyl)pyridine-2-thiol

Preparation of Azepane-1-sulfonyl Chloride Precursors

Azepane-1-sulfonyl chloride is the second key precursor required for the synthesis of the target molecule. Its preparation is generally straightforward and involves the reaction of azepane with a sulfonating agent. A common and effective method is the reaction of azepane with sulfuryl chloride (SO₂Cl₂) in an inert solvent. researchgate.netrsc.org The reaction is typically carried out at low temperatures to control its exothermicity and in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Optimization of this reaction involves controlling the stoichiometry of the reagents and the reaction temperature to minimize the formation of byproducts. The product, azepane-1-sulfonyl chloride, can then be purified by distillation or chromatography.

| Reactant | Reagent | Solvent | Conditions | Product |

| Azepane | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or Diethyl ether | Triethylamine, 0 °C to room temperature | Azepane-1-sulfonyl chloride |

Table 2: Synthesis of Azepane-1-sulfonyl chloride

Direct Synthesis Strategies for the Sulfonylation Reaction

The final step in the synthesis of this compound is the sulfonylation reaction, which involves the coupling of the two key precursors: 5-(chlorosulfonyl)pyridine-2-thiol and azepane. Alternatively, a convergent synthesis can be envisioned where a 5-aminopyridine-2-thiol derivative is directly reacted with azepane-1-sulfonyl chloride.

Exploration of Sulfonylation Conditions and Reagent Optimization

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a well-established transformation. For the synthesis of the target compound, 5-(chlorosulfonyl)pyridine-2-thiol would be reacted with azepane. This reaction is typically carried out in the presence of a base to scavenge the HCl generated during the reaction. Common bases used for this purpose include pyridine, triethylamine, or an excess of the amine reactant itself. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile being commonly employed.

In an alternative approach, 5-aminopyridine-2-thiol can be reacted with azepane-1-sulfonyl chloride. The reaction conditions are similar, requiring a base and an appropriate solvent. Optimization of the reaction conditions, such as temperature, reaction time, and the specific base and solvent used, is crucial for achieving high yields and purity of the final product. For instance, reactions involving aminopyridines can sometimes be sluggish, and heating the reaction mixture may be necessary. nih.gov

| Pyridine Precursor | Azepane Precursor | Base | Solvent | Typical Conditions |

| 5-(Chlorosulfonyl)pyridine-2-thiol | Azepane | Pyridine or Triethylamine | Dichloromethane or THF | 0 °C to reflux |

| 5-Aminopyridine-2-thiol | Azepane-1-sulfonyl chloride | Pyridine or Triethylamine | Dichloromethane or THF | Room temperature to reflux |

Table 3: General Conditions for the Sulfonylation Reaction

Evaluation of Catalytic Systems for Enhanced Reaction Efficiency

To improve the efficiency of the sulfonylation reaction, particularly with less nucleophilic amines or sterically hindered substrates, various catalytic systems can be employed.

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions. nih.govsemanticscholar.orgresearchgate.nethuji.ac.ilscispace.com It functions by forming a highly reactive N-sulfonylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself. The use of catalytic amounts of DMAP in conjunction with a stoichiometric amount of a tertiary amine base can significantly accelerate the reaction rate and improve yields. nih.govnih.gov

Lewis acids have also been shown to catalyze sulfonylation reactions. researchgate.netacs.orgbath.ac.uk Lewis acids such as zinc chloride (ZnCl₂), copper(II) triflate (Cu(OTf)₂), or scandium(III) triflate (Sc(OTf)₃) can activate the sulfonyl chloride by coordinating to the sulfonyl oxygen atoms, making the sulfur atom more electrophilic and thus more reactive towards the amine nucleophile. The choice of Lewis acid and reaction conditions needs to be carefully selected to be compatible with the functional groups present in the reacting molecules.

| Catalyst | Proposed Mechanism of Action | Potential Advantages |

| 4-Dimethylaminopyridine (DMAP) | Forms a highly reactive N-sulfonylpyridinium intermediate. | Increased reaction rate, effective for hindered or less nucleophilic amines. |

| Lewis Acids (e.g., ZnCl₂, Cu(OTf)₂) | Activates the sulfonyl chloride by coordination, increasing its electrophilicity. | Can enhance reactivity for challenging substrates. |

Table 4: Catalytic Systems for Enhanced Sulfonylation

Purification and Isolation Techniques for the Target Compound

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and by-products. The purification strategy is largely dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and thermal stability. Given its structural motifs—a sulfonylated pyridine ring and a thiol group—a combination of standard and specialized chromatographic and non-chromatographic techniques is typically employed.

Crystallization: Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The selection of an appropriate solvent system is critical. For a compound like this compound, solvents such as ethanol (B145695), isopropanol, or mixtures of ethyl acetate and hexanes may be effective. The process involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. The resulting solid can then be isolated by filtration.

Column Chromatography: Flash column chromatography is a highly versatile and widely used method for the purification of organic compounds. scripps.edu For this compound, which is a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a common approach. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), allows for the separation of the target compound from less polar and more polar impurities. The fractions are typically monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product. For ionizable compounds, which can be challenging to purify on silica due to strong interactions, reversed-phase chromatography with a C18 stationary phase and a buffered mobile phase (e.g., water/methanol or water/acetonitrile with modifiers like formic acid or ammonium acetate) can be an effective alternative. biotage.com

Specialized Techniques: Covalent chromatography is a technique that could be adapted for the purification of thiol-containing compounds. Thiopropyl resins, for instance, function by forming a reversible disulfide bond with the thiol group of the target molecule. gbiosciences.com The target compound is covalently bound to the resin, allowing impurities to be washed away. The pure compound is then eluted by adding a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol, to cleave the disulfide bond. gbiosciences.com

The table below summarizes the common purification techniques applicable to this compound.

| Technique | Principle | Typical Conditions | Advantages | Disadvantages |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Dissolution in a hot solvent (e.g., Ethanol, Ethyl Acetate/Hexanes) followed by slow cooling. | Cost-effective, scalable, yields high-purity crystalline solid. | Potential for product loss in the mother liquor; finding a suitable solvent can be challenging. |

| Flash Column Chromatography (Normal-Phase) | Differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase. | Stationary Phase: Silica Gel; Mobile Phase: Gradient of Hexanes/Ethyl Acetate. scripps.edu | Highly versatile, applicable to a wide range of compounds, good separation efficiency. | Can be time-consuming, requires significant solvent volumes, may not be suitable for highly ionic compounds. |

| Flash Column Chromatography (Reversed-Phase) | Partitioning based on hydrophobicity between a non-polar stationary phase (C18) and a polar mobile phase. | Stationary Phase: C18 Silica; Mobile Phase: Water/Acetonitrile or Water/Methanol with pH modifiers (e.g., formic acid). biotage.com | Excellent for polar and ionizable compounds, provides complementary selectivity to normal-phase. | More expensive stationary phases, requires volatile buffers for sample recovery. |

| Covalent Chromatography | Formation of a reversible covalent bond (disulfide linkage) between the target thiol and a specialized resin. | Stationary Phase: Thiopropyl-activated resin; Elution with a reducing agent (e.g., DTT). gbiosciences.com | Highly specific for thiol-containing compounds, can achieve high purity. | Specialized and more expensive resin, requires an additional elution step with a reducing agent. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be resource-intensive, and adopting greener methodologies is crucial for environmental sustainability.

Microwave-Assisted Synthesis: One of the most impactful green chemistry techniques is the use of microwave irradiation as an energy source. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.combeilstein-journals.orgsemanticscholar.orgnih.gov For the synthesis of the target compound, key steps such as the formation of the sulfonamide bond between a pyridine-2-thiol precursor and azepane-1-sulfonyl chloride, or the construction of the pyridine ring itself, could be significantly accelerated under microwave conditions. mdpi.commdpi.com This technology is particularly effective for multicomponent reactions, which are inherently more atom-economical. mdpi.com

Green Solvents and Catalysts: The choice of solvent is a major contributor to the environmental impact of a synthetic process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. For instance, developing a one-pot synthesis of sulfonyl derivatives in water would be a significant green advancement. researchgate.net Furthermore, replacing stoichiometric reagents with catalytic systems can minimize waste. The synthesis of sulfonyl chlorides, a potential precursor, can be achieved using greener oxidative chlorosulfonation methods that avoid hazardous reagents. organic-chemistry.org Recent research has also focused on metal-free or photocatalytic methods for the synthesis of sulfonyl chlorides and their derivatives, which operate under mild conditions. rsc.orgnih.gov

Atom Economy and Process Intensification: Designing synthetic routes with high atom economy—maximizing the incorporation of atoms from the starting materials into the final product—is a core principle of green chemistry. This can be achieved through the use of addition reactions and multicomponent reactions. For the azepane moiety, novel photochemical strategies, such as using blue light for the dearomative ring expansion of nitroarenes, offer a sustainable pathway that operates at room temperature. nih.govmanchester.ac.uk

The following table compares potential conventional and green approaches for key synthetic transformations relevant to this compound.

| Synthetic Step | Conventional Approach | Green Chemistry Approach | Environmental Benefits |

| Sulfonyl Chloride Synthesis | Reaction of sulfonic acids with reagents like thionyl chloride or phosphorus pentachloride. | Metal-free, aerobic oxidation of thiols; photocatalytic methods. rsc.orgnih.gov | Avoids hazardous and corrosive reagents, reduces waste, milder reaction conditions. |

| Sulfonamide Formation | Reaction of a sulfonyl chloride with an amine in the presence of a stoichiometric base in a chlorinated solvent. | Catalytic amidation; one-pot synthesis in water or under solvent-free conditions. researchgate.net | Eliminates hazardous solvents, reduces inorganic waste from the base, improves energy efficiency. |

| Pyridine Ring Synthesis | Multi-step classical condensation reactions requiring harsh conditions and generating significant waste. | Microwave-assisted multicomponent reactions. mdpi.combeilstein-journals.org | Drastically reduced reaction times, lower energy consumption, often higher yields, and less by-product formation. |

| Energy Source | Conventional heating using oil baths or heating mantles. | Microwave irradiation. nih.govmdpi.com | Rapid and efficient heating, leading to shorter reaction times and reduced energy consumption. |

| Azepane Synthesis | Multi-step sequences often involving protection/deprotection and harsh reagents. | Photochemical dearomative ring expansion of nitroarenes using blue light. nih.govmanchester.ac.uk | Uses a renewable energy source (light), operates at ambient temperature, potentially fewer steps. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the molecular formula of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For 5-(Azepane-1-sulfonyl)pyridine-2-thiol, with a molecular formula of C₁₁H₁₆N₂O₂S₂, the expected exact mass can be calculated. An HRMS experiment, likely using Electrospray Ionization (ESI), would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated theoretical value, providing strong evidence for the compound's elemental composition. nih.govmdpi.com

Table 1: Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 273.0781 | 273.0784 |

| [M+Na]⁺ | 295.0599 | 295.0602 |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H, ¹³C, and Heteronuclear NMR Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the azepane ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns revealing their positions relative to the sulfonyl and thiol groups. The azepane ring protons would appear in the aliphatic region (typically δ 1.5-4.0 ppm), likely as complex multiplets due to overlapping signals.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The pyridine carbons would be in the δ 110-160 ppm range, while the azepane carbons would be found further upfield.

Table 2: Predicted ¹H NMR Chemical Shift Assignments (Hypothetical)

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

| Pyridine H-3/H-4/H-6 | 7.5 - 8.5 | m |

| Azepane CH₂ (adjacent to N) | 3.2 - 3.6 | m |

| Azepane CH₂ | 1.5 - 1.9 | m |

| Thiol SH | Variable | br s |

Table 3: Predicted ¹³C NMR Chemical Shift Assignments (Hypothetical)

| Carbon Assignment | Predicted δ (ppm) |

| Pyridine C-2 (C-S) | 165 - 175 |

| Pyridine C-3/C-4/C-6 | 120 - 150 |

| Pyridine C-5 (C-SO₂) | 135 - 145 |

| Azepane C (adjacent to N) | 45 - 55 |

| Azepane C | 25 - 35 |

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the pyridine and azepane rings separately. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the different fragments. It shows correlations between protons and carbons over two to three bonds, which would be used to link the azepane ring to the sulfonyl group and the sulfonyl group to the pyridine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's three-dimensional conformation and stereochemistry.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net For this compound, key vibrational modes would include:

S-H stretch: A weak band for the thiol group. The position of this band can provide insight into the thiol-thione tautomerism common in 2-mercaptopyridines. nih.govwikipedia.org

S=O stretches: Two strong, characteristic bands for the sulfonyl group (asymmetric and symmetric stretching). mdpi.com

C=C and C=N stretches: Bands associated with the pyridine aromatic ring.

C-H stretches: Both aromatic (from the pyridine ring) and aliphatic (from the azepane ring) C-H stretching vibrations. researchgate.net

S-N stretch: Vibration from the sulfonamide linkage.

Table 4: Expected Key FTIR Absorption Bands (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (thione form) | 3100-3000 | Medium |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 2950-2850 | Strong |

| C=C, C=N (aromatic ring) | 1600-1450 | Medium-Strong |

| S=O (asymmetric stretch) | 1350-1300 | Strong |

| S=O (symmetric stretch) | 1160-1120 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring conjugated with the thiol and sulfonyl groups would give rise to characteristic π → π* and n → π* transitions. The position of the maximum absorption (λₘₐₓ) is sensitive to the solvent polarity. researchgate.netmdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including pyridine derivatives, exhibit fluorescence. The emission spectrum, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are key parameters that characterize the electronic structure of the excited state. unibo.it

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.comnih.gov It would definitively establish the conformation of the azepane ring and the relative orientation of the pyridine and azepane moieties. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (If applicable for chiral derivatives)

While "this compound" is an achiral molecule, the introduction of stereogenic centers or elements of axial chirality in its derivatives would necessitate the use of chiroptical spectroscopic methods for their stereochemical analysis. Circular Dichroism (CD) spectroscopy, a technique that measures the differential absorption of left- and right-circularly polarized light, stands as a powerful tool for elucidating the absolute configuration of chiral molecules. The application of CD spectroscopy would be pertinent in scenarios where derivatives of the parent compound possess chirality, for instance, through substitution on the azepane ring or by restricted rotation around the sulfonamide bond, leading to atropisomerism.

The stereochemistry of substituted azepane rings can be complex, and determining the absolute configuration of stereocenters is crucial. In such cases, CD spectroscopy can provide valuable information. The Cotton effect, which is the characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band, can be correlated with the spatial arrangement of atoms in the molecule. By comparing experimentally obtained CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of chiral centers can often be unambiguously assigned.

Furthermore, the concept of axial chirality could be relevant to derivatives of "this compound". acs.orgnih.gov Atropisomerism can arise from hindered rotation around a single bond, and N-aryl sulfonamides have been shown to exhibit this type of chirality. acs.org If bulky substituents were introduced, for example, on the pyridine or azepane rings in positions that sterically hinder the rotation around the S-N or S-C bonds, stable atropisomers could potentially be isolated. These atropisomers would be enantiomeric and thus distinguishable by CD spectroscopy. Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for their differentiation and the study of their rotational barriers.

For a hypothetical chiral derivative of "this compound," a typical CD analysis would involve dissolving the enantiomerically pure sample in a suitable solvent and measuring the molar ellipticity [θ] as a function of wavelength. The resulting spectrum would show positive and/or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores.

To illustrate, consider a hypothetical chiral derivative, (R)- and (S)-5-((3-methylazepan-1-yl)sulfonyl)pyridine-2-thiol, where a methyl group on the azepane ring introduces a stereocenter. The expected CD spectra for the two enantiomers would be mirror images. The following interactive data table provides an example of the type of data that might be obtained.

Hypothetical Circular Dichroism Data

Select an enantiomer to view its hypothetical CD spectral data.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|

Chemical Reactivity and Reaction Mechanisms of 5 Azepane 1 Sulfonyl Pyridine 2 Thiol

Tautomerism Studies of the Pyridine-2-thiol (B7724439) Moiety

A fundamental characteristic of the pyridine-2-thiol scaffold is its existence in a tautomeric equilibrium with its corresponding pyridin-2(1H)-thione form. This equilibrium is a critical determinant of the molecule's structure, reactivity, and biological interactions.

The tautomerization between the thiol and thione forms of pyridine-2-thiol has been the subject of extensive experimental and computational investigation. nih.gov In the gas phase, computational studies consistently show that the thiol tautomer (pyridine-2-thiol) is thermodynamically more stable than the thione tautomer (pyridin-2(1H)-thione). nih.govacs.orgresearchgate.net High-level ab initio and density functional theory (DFT) calculations indicate that the thiol form is more stable by approximately 2.6 to 15.2 kJ/mol (0.62 to 3.63 kcal/mol), depending on the computational method employed. nih.govrsc.org This preference in the gas phase is attributed to the aromaticity of the pyridine (B92270) ring in the thiol form. nih.gov Nucleus Independent Chemical Shift (NICS) calculations, a computational method to assess aromaticity, yield values of -8.8 ppm for the thiol form, confirming its aromatic character, whereas the thione form gives a value of -3.5 ppm, indicating it is not aromatic but is stabilized by thioamide resonance. nih.govacs.org

Conversely, experimental evidence from Fourier-transform infrared (FTIR) spectroscopy and calorimetric studies in solution demonstrates a strong preference for the thione tautomer. nih.govacs.org In various organic solvents, spectroscopic analysis fails to detect the S-H stretching vibration characteristic of the thiol form, indicating the predominance of the thione. nih.govresearchgate.net Calorimetric measurements in toluene (B28343) or benzene (B151609) solution show an enthalpy for the tautomerization that favors the thione form by about -2.6 kcal/mol. nih.govacs.org

The high energy barrier for intramolecular proton transfer, estimated to be 25 to 30 kcal/mol, suggests that tautomerization does not occur in an isolated molecule but is likely facilitated through the formation of hydrogen-bonded dimers. nih.govacs.org The thione tautomer readily forms a stable, centrosymmetric C₂h dimer, which is significantly lower in energy than the corresponding thiol dimer. nih.govacs.org

| Condition | Method | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| Gas Phase | Computational (CCSD(T)) | Thiol | 2.61 | nih.gov |

| Gas Phase | Computational (QCISD(T)) | Thiol | 3.63 (15.2 kJ/mol) | rsc.org |

| Cyclohexane Solution | Computational (IPCM-MP2) | Thione | 1.96 | nih.gov |

| Toluene/Benzene Solution | Experimental (Calorimetry) | Thione | 2.6 | nih.govacs.org |

The solvent environment plays a decisive role in shifting the thione-thiol equilibrium. The general observation is that polar solvents significantly favor the thione form, while the thiol form gains more prominence in nonpolar solvents, particularly in dilute solutions. researchgate.netcdnsciencepub.com This phenomenon is primarily explained by the substantial difference in the dipole moments of the two tautomers. The thione form is considerably more polar, with a calculated dipole moment 2 to 3 times greater than that of the thiol form. nih.govacs.org

In polar solvents such as ethanol (B145695) and water, the tautomeric equilibrium is shifted almost exclusively toward the thione form. cdnsciencepub.com These solvents can engage in hydrogen bonding and effectively solvate the more polar thione tautomer, stabilizing it over the less polar thiol. cdnsciencepub.com In contrast, in nonpolar solvents like cyclohexane, the equilibrium shifts significantly towards the thiol form. cdnsciencepub.com The ability of the thione tautomer to self-associate into hydrogen-bonded dimers also contributes to its stability in less polar, concentrated solutions. researchgate.netcdnsciencepub.com Therefore, in the context of 5-(Azepane-1-sulfonyl)pyridine-2-thiol, it is expected that the pyridin-2(1H)-thione tautomer will be the dominant species in most solution-phase chemical reactions, especially in polar or moderately polar solvents.

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the substituted pyridine ring in this compound governs its reactivity towards electrophiles and nucleophiles. The ring is influenced by the electron-donating character of the thiol/thione group and the potent electron-withdrawing nature of the sulfonyl group.

The pyridine ring is inherently electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution. gcwgandhinagar.com This effect is amplified in this compound by the presence of the strongly deactivating azepane-1-sulfonyl group at the 5-position. Electrophilic attack on the ring carbon atoms is therefore highly unfavorable. gcwgandhinagar.com Any reaction with an electrophile would likely occur at the nitrogen atom, leading to the formation of a pyridinium (B92312) salt. gcwgandhinagar.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing sulfonyl group further activates the ring toward nucleophilic attack. nih.gov While nucleophilic attack on unsubstituted pyridine typically occurs at the 2- and 4-positions, the substitution pattern of this specific compound directs reactivity. The 2-position is already substituted, leaving the 4- and 6-positions as potential sites for nucleophilic attack.

The sulfonyl group itself can be a target for chemical modification. Sulfonyl groups attached to pyridine rings, particularly at the 2- or 4-positions, can function as excellent leaving groups in SNAr reactions, where they are displaced by various nucleophiles like alkoxides, thiolates, and cyanides. rsc.orgnih.gov This type of reaction, known as ipso-substitution, allows for the direct replacement of the sulfonyl moiety. rsc.org However, in this compound, the sulfonyl group is at the 3- or 5-position, which is less activated for ipso-substitution compared to the 2- and 4-positions. Therefore, direct displacement of the azepane-1-sulfonyl group by a nucleophile is less probable under standard SNAr conditions.

Reactivity can also occur via nucleophilic attack on the sulfur atom of the sulfonyl group, although this generally requires strong nucleophiles and specific reaction conditions. There is limited information in the surveyed literature regarding sulfonyl migrations for this specific class of compounds.

Oxidative and Reductive Transformations of the Compound

The thiol group is the primary site for oxidative transformations in this compound. Thiols are readily oxidized under various conditions. A common and mild oxidation reaction involves the coupling of two thiol molecules to form a disulfide. cdnsciencepub.com In the case of this compound, this would lead to the formation of the corresponding symmetrical disulfide, 5,5'-bis(azepane-1-sulfonyl)-2,2'-dipyridyl disulfide. This process can even be facilitated by exposure to air or mild oxidizing agents. cdnsciencepub.com

More vigorous oxidation can lead to higher oxidation states of the sulfur atom. mdpi.com Depending on the oxidant and reaction conditions, the thiol can be transformed into a thiosulfonate, a sulfonyl chloride, or ultimately, a sulfonic acid. mdpi.com

Reductive transformations of this molecule would require more forcing conditions. The pyridine ring is generally stable to reduction but can be hydrogenated to a piperidine (B6355638) ring under high pressure and temperature with catalysts like rhodium on carbon. The sulfonyl group is also highly resistant to reduction but can be cleaved using potent reducing agents such as lithium aluminum hydride or under specific catalytic conditions.

Coordination Chemistry with Metal Centers

The pyridine-2-thiol structure within this compound provides potential donor atoms for coordination with metal ions, suggesting a rich coordination chemistry.

This compound possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the exocyclic sulfur atom of the thiol/thione group. This arrangement allows the molecule to act as a versatile ligand. It can function as a monodentate ligand, coordinating through either the sulfur or the nitrogen atom, or more significantly, as a bidentate chelating agent. researchgate.netcdnsciencepub.com

The chelation to a metal center would involve both the pyridine nitrogen and the thiol sulfur, forming a stable five-membered ring. dntb.gov.ua The ability of pyridine-2-thiol and its derivatives to form stable complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, zinc, and cadmium, has been well-documented. dntb.gov.uaresearchgate.netrsc.orgrsc.org The formation of such chelates is a favorable process, and the resulting metal complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and its oxidation state. cdnsciencepub.comdntb.gov.uarsc.org

The presence of the bulky and electron-withdrawing azepane-1-sulfonyl group at the 5-position may influence the ligand's steric and electronic properties. Sterically, the azepane ring could affect the approach of the metal ion and the packing of the resulting complexes in the solid state. Electronically, the sulfonyl group's electron-withdrawing effect would decrease the electron density on the pyridine ring, potentially affecting the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-nitrogen bond.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate (S-coordination) | Sulfur | The ligand coordinates to the metal center solely through the sulfur atom. |

| Monodentate (N-coordination) | Nitrogen | The ligand coordinates to the metal center solely through the pyridine nitrogen atom. |

| Bidentate (N,S-chelation) | Nitrogen and Sulfur | The ligand forms a stable five-membered ring by coordinating to the metal center through both the pyridine nitrogen and the thiol sulfur atoms. |

| Bridging | Nitrogen and/or Sulfur | The ligand bridges two or more metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. |

While specific mechanistic studies on the metal complex formation of this compound are not available in the reviewed literature, the mechanism can be inferred from the general principles of coordination chemistry and studies on related pyridine-2-thiol ligands. The formation of a metal complex typically involves the displacement of a solvent molecule from the metal's coordination sphere by the ligand.

The process for bidentate chelation would likely proceed in a stepwise manner. First, one of the donor atoms, either the sulfur or the nitrogen, would coordinate to the metal ion. This initial coordination would be followed by a rapid intramolecular ring-closure step, where the second donor atom displaces another solvent molecule to form the stable chelate ring. The deprotonation of the thiol group is a crucial step, as the thiolate form is generally a better nucleophile for coordination to the metal center. rsc.org The reaction is often carried out in the presence of a base to facilitate this deprotonation.

The kinetics of complex formation can be influenced by several factors, including the nature of the metal ion (its lability and preferred coordination geometry), the solvent, the pH of the solution, and the steric and electronic properties of the ligand. The bulky azepane-1-sulfonyl group might sterically hinder the coordination process to some extent, potentially affecting the rate of complex formation.

Mechanistic Investigations of Derivatization Reactions

Derivatization of this compound can occur at two primary sites: the pyridine ring, activated by the sulfonyl group, and the nucleophilic thiol group.

The presence of the strongly electron-withdrawing sulfonyl group at the 5-position significantly influences the reactivity of the pyridine ring. This group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). acs.orgnih.gov In particular, positions 2 and 6 of the pyridine ring become susceptible to attack by nucleophiles. Since the 2-position is occupied by the thiol group, the 6-position is a likely site for nucleophilic attack.

The mechanism of SNAr reactions involving 2-sulfonylpyridines has been studied and is proposed to proceed through a two-step process involving the formation of a stabilized intermediate known as a Meisenheimer complex. acs.orgnih.govnih.gov The first step, which is typically the rate-determining step, involves the nucleophilic attack on the electron-deficient pyridine ring to form the anionic Meisenheimer complex. acs.orgnih.gov The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing sulfonyl group. In the second step, the leaving group (if any) is expelled, and the aromaticity of the pyridine ring is restored.

The thiol group at the 2-position is also a site for various derivatization reactions. It can undergo S-alkylation, S-acylation, and oxidation. The thiol group is nucleophilic and can react with electrophiles. For instance, the reaction with nitrous acid leads to the formation of an unstable S-nitroso species. rsc.org The mechanism of this reaction is believed to involve the attack of the thione tautomer on the nitrosating agent. rsc.org

Furthermore, the thiol group can be oxidized to form a disulfide bridge, linking two molecules of the parent compound. This oxidation can be promoted by various oxidizing agents. wikipedia.org

Table 2: Predicted Derivatization Reactions and Mechanistic Features

| Reaction Type | Reagent | Site of Reaction | Proposed Mechanism |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., amines, alkoxides) | Pyridine ring (position 6) | SNAr, involving the formation of a Meisenheimer complex. |

| S-Alkylation | Alkyl halides | Thiol group | Nucleophilic substitution (SN2) by the thiolate anion. |

| S-Acylation | Acyl chlorides, Anhydrides | Thiol group | Nucleophilic acyl substitution. |

| S-Nitrosation | Nitrous acid | Thiol group | Electrophilic attack on the sulfur atom of the thione tautomer. rsc.org |

| Oxidation | Oxidizing agents | Thiol group | Formation of a disulfide bridge. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations serve as the foundation for predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. For 5-(Azepane-1-sulfonyl)pyridine-2-thiol, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. nih.govresearchgate.net This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. mdpi.com

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | S-O (sulfonyl) | ~1.43 |

| S-N (sulfonyl-azepane) | ~1.65 | |

| S-C (sulfonyl-pyridine) | ~1.77 | |

| C-S (thiol) | ~1.76 | |

| S-H (thiol) | ~1.34 | |

| Bond Angles (°) | O-S-O (sulfonyl) | ~120 |

| C-S-N (sulfonyl) | ~107 | |

| C-S-H (thiol) | ~98 | |

| Dihedral Angles (°) | C-S-N-C (Sulfonyl-Azepane) | Varies (flexible) |

| C-C-S-N (Pyridine-Sulfonyl) | ~60-90 |

Note: The values presented are typical and illustrative, derived from DFT studies on analogous sulfonamide and pyridine-thiol compounds.

While DFT is a powerful tool, ab initio methods provide a higher level of theory for more precise calculations, often serving as a benchmark to validate DFT results. sapub.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) offer greater accuracy, albeit at a significantly higher computational expense. nih.gov

For this compound, these high-level calculations are particularly valuable for investigating phenomena such as tautomerism. The pyridine-2-thiol (B7724439) group can exist in equilibrium with its thione tautomer (5-(azepane-1-sulfonyl)pyridine-2(1H)-thione). acs.orgresearchgate.net Ab initio calculations can accurately predict the relative energies of these two forms in both the gas phase and in solution, determining which tautomer is more stable under different conditions. nih.gov This information is critical as the two tautomers possess different chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical insights into how a molecule will interact with other chemical species.

The HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO indicates the region most susceptible to accepting electrons from a nucleophile. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis would likely show that the HOMO is localized primarily on the electron-rich pyridine (B92270) ring and the sulfur atom of the thiol group. Conversely, the LUMO is expected to be distributed across the pyridine ring and the electron-withdrawing sulfonyl group. This distribution predicts that electrophilic attacks would favor the thiol and pyridine nitrogen sites, whereas nucleophilic attacks would target the carbon atoms of the pyridine ring adjacent to the sulfonyl group.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

| E(HOMO) | -6.5 to -7.5 | Electron-donating ability (nucleophilicity) |

| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | 4.5 to 5.5 | High kinetic stability and moderate reactivity |

Note: These energy values are estimates based on calculations performed on structurally similar heterocyclic sulfonamides.

Electrostatic Potential Surface (EPS) Mapping for Intermolecular Interactions

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. mdpi.comchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.net

The EPS map for this compound is instrumental in predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov The map would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the sulfonyl group, the nitrogen atom of the pyridine ring, and the sulfur atom of the thiol. These regions are the most likely sites for interactions with electrophiles or hydrogen bond donors. mdpi.com

Positive Potential: Located around the hydrogen atoms, particularly the acidic proton of the thiol group (S-H). This area is susceptible to interaction with nucleophiles or hydrogen bond acceptors.

This detailed charge landscape helps to explain the molecule's solubility, crystal packing, and its ability to bind to biological targets. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of motions and conformations. Molecular Dynamics (MD) simulations are employed to study this dynamic behavior over time. chemrxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent. mdpi.com

For this compound, MD simulations can provide insights into:

Conformational Flexibility: The azepane ring is inherently flexible, and the single bonds connecting the sulfonyl group to the pyridine and azepane rings allow for rotation. MD simulations can explore the accessible conformations and determine their relative populations and the energy barriers for interconversion.

Solvent Interactions: Placing the molecule in a simulated box of water molecules allows for the study of solvation effects. mdpi.com These simulations can reveal how water molecules arrange around the solute and form hydrogen bonds, which influences the molecule's preferred conformation and solubility.

Dynamic Behavior: MD trajectories provide a movie-like depiction of the molecule's movements, highlighting vibrational and rotational motions that are relevant to its function and interactions.

In Silico Prediction of Reactivity and Stability

The collective data from various computational methods allows for a comprehensive in silico assessment of the reactivity and stability of this compound. nih.govresearchgate.net

Stability Prediction: Kinetic stability is directly related to the HOMO-LUMO energy gap; a larger gap implies greater stability. Thermodynamic stability can be assessed by comparing the computed absolute energies of different isomers or tautomers. For instance, comparing the energies of the thiol and thione forms, as determined by high-level ab initio calculations, provides a definitive prediction of which tautomer is more stable. acs.orgresearchgate.net

Table 3: Summary of In Silico Predicted Reactivity Descriptors

| Descriptor | Formula | Predicted Implication |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | High value indicates high stability, resistance to change |

| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | Measures the ability to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule |

Note: These descriptors are calculated from the predicted HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules.

Computational Studies on Tautomeric Equilibria and Energy Barriers

Computational chemistry offers powerful tools to investigate the tautomeric equilibria and the energy barriers associated with the interconversion of tautomers of "this compound." This compound can exist in two primary tautomeric forms: the thiol form and the thione form. Understanding the relative stability of these tautomers and the energetic requirements for their interconversion is crucial for predicting its chemical behavior and potential biological activity.

Tautomeric Forms of this compound

The two principal tautomers are:

Thiol form: this compound

Thione form: 5-(azepane-1-sulfonyl)-1H-pyridine-2-thione

Theoretical studies, typically employing Density Functional Theory (DFT) methods, can predict the geometric and electronic structures of these tautomers. These calculations can also determine their relative energies in the gas phase and in different solvents, providing insight into which tautomer is more stable under various conditions.

At present, specific computational studies detailing the tautomeric equilibria and energy barriers exclusively for "this compound" are not available in the public domain. However, extensive research on the parent molecule, pyridine-2-thiol, provides a foundational understanding of the expected tautomeric behavior.

General Insights from Related Pyridine-2-thiol Systems

Computational studies on pyridine-2-thiol and its derivatives consistently show a delicate balance between the thiol and thione forms, which is significantly influenced by the surrounding environment.

Gas Phase: In the gas phase, the thiol form is generally found to be more stable than the thione form. This preference is attributed to the aromaticity of the pyridine ring in the thiol tautomer.

Solvent Effects: The equilibrium can shift dramatically in solution. Polar solvents tend to favor the more polar thione tautomer. This is due to the larger dipole moment of the thione form, which is stabilized to a greater extent by interactions with polar solvent molecules.

Energy Barriers for Tautomerization

The interconversion between the thiol and thione forms proceeds through a transition state. The energy required to reach this transition state from the more stable tautomer is known as the energy barrier or activation energy. Computational methods can be used to locate the transition state structure and calculate this energy barrier.

For the parent pyridine-2-thiol, the intramolecular proton transfer has a high energy barrier, suggesting that the direct uncatalyzed tautomerization is a slow process. Tautomerization is often facilitated by intermolecular proton transfer, either through self-dimerization or via solvent molecules acting as proton relays.

Anticipated Data from Future Computational Studies

Future computational investigations on "this compound" would be expected to provide detailed quantitative data. The tables below are illustrative of the types of data that such studies would generate.

Table 1: Calculated Relative Energies (in kcal/mol) of the Tautomers of this compound.

| Tautomer | Gas Phase (ΔE) | Water (ΔG) | DMSO (ΔG) |

| Thiol | 0.00 | Data Not Available | Data Not Available |

| Thione | Data Not Available | Data Not Available | Data Not Available |

Note: Relative energies are typically reported with respect to the most stable tautomer in a given environment.

Table 2: Calculated Energy Barriers (in kcal/mol) for the Tautomerization of this compound.

| Reaction | Gas Phase (ΔE‡) | Water (ΔG‡) |

| Thiol → Thione | Data Not Available | Data Not Available |

| Thione → Thiol | Data Not Available | Data Not Available |

Note: ΔE‡ and ΔG‡ represent the activation energy and Gibbs free energy of activation, respectively.

The azepane-1-sulfonyl group at the 5-position of the pyridine ring is expected to influence the electronic properties of the system and, consequently, the tautomeric equilibrium and energy barriers. However, without specific computational studies on this molecule, any discussion remains speculative.

Potential Mechanistic Biological Interactions and Biochemical Relevance Excluding Clinical Data

In Silico Predictions of Molecular Targets and Binding Modes

Computational, or in silico, methods provide a powerful approach for predicting the biological activity of novel chemical entities by simulating their interactions with known protein targets. For 5-(Azepane-1-sulfonyl)pyridine-2-thiol, these techniques can generate hypotheses about its mechanism of action and guide further experimental investigation.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies could be performed against a variety of protein families suggested by its chemical moieties. The pyridine-sulfonamide structure is a known scaffold for inhibitors of several enzyme classes. nih.gov

Based on its structure, key interactions can be hypothesized:

Hydrogen Bonding: The sulfonamide group's oxygen and nitrogen atoms, the pyridine (B92270) nitrogen, and the thiol group are all potential hydrogen bond donors or acceptors. These could form critical interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The azepane ring and the pyridine ring provide hydrophobic surfaces that could interact with nonpolar pockets within a target protein, contributing to binding affinity.

Metal Coordination: The thiol group (-SH) is a known metal-binding moiety. This suggests a potential interaction with metalloenzymes, where the sulfur atom could coordinate with a metal ion (e.g., zinc) in the active site. nih.gov

A hypothetical docking study against a zinc-containing enzyme like carbonic anhydrase could reveal the sulfonamide group displacing a water molecule to coordinate with the zinc ion, a classic binding mode for sulfonamide inhibitors. mdpi.com Similarly, docking into the active site of a cysteine protease could show the thiol group forming interactions with the catalytic cysteine residue. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets

| Target Protein Family | Hypothesized Binding Site Residues | Predicted Key Interactions | Predicted Binding Energy (kcal/mol) (Illustrative) |

| Carbonic Anhydrase | His94, His96, His119, Thr199, Zn²⁺ | Zinc coordination via sulfonamide and thiol; H-bond with Thr199 | -8.5 |

| Cysteine Protease | Cys25, His159, Gln19 | H-bond with Gln19; Thiol interaction with Cys25 | -7.9 |

| Janus Kinase (JAK) | Leu855, Gly856, Val863, Leu932 | Hinge region interaction via pyridine N; Hydrophobic packing of azepane | -9.2 |

Note: The binding energy values are illustrative and represent plausible outcomes from a computational study, not experimental data.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the sulfonamide N-H, if present, or the thiol S-H).

Two hydrogen bond acceptors (the sulfonyl oxygens).

A hydrophobic/aliphatic feature (the azepane ring).

A potential metal-binding feature (the thiol group).

This model could then be used as a 3D query to screen large databases of known protein structures or ligands to identify potential molecular targets that have complementary features. This ligand-based approach is valuable when the precise biological target is unknown.

Enzyme Inhibition Mechanisms (Conceptual/Theoretical Investigations)

The structural components of this compound suggest several plausible mechanisms for enzyme inhibition.

Carbonic Anhydrase (CA): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govnih.gov The primary mechanism involves the deprotonated sulfonamide group coordinating to the zinc ion in the enzyme's active site, mimicking the transition state of the carbon dioxide hydration reaction. mdpi.com The pyridine ring of this compound could further stabilize this binding through interactions with hydrophilic or lipophilic residues in the active site. nih.gov

Proteases: The thiol group suggests a potential for interaction with cysteine proteases, a family of enzymes that use a cysteine residue for catalysis. nih.govebi.ac.uk The compound could act as a reversible covalent inhibitor by forming a disulfide bond with the active site cysteine. Alternatively, it could act as a competitive inhibitor, with the thiol group binding in the vicinity of the catalytic cysteine.

Kinases: The pyridine scaffold is present in numerous kinase inhibitors. nih.govnih.govnih.gov These inhibitors often function by occupying the ATP-binding pocket of the kinase. The pyridine nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The azepane-sulfonyl moiety would likely extend into other regions of the ATP-binding site, contributing to affinity and selectivity.

Based on the hypothesized binding modes, we can generate a conceptual Structure-Activity Relationship (SAR) table. This outlines how theoretical modifications to the molecule's structure might influence its binding affinity for a hypothetical target, such as a kinase.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Analogues of this compound as Kinase Inhibitors

| Modification Site | Proposed Modification | Predicted Effect on Binding Affinity | Rationale |

| Azepane Ring | Decrease ring size (e.g., to piperidine (B6355638) or pyrrolidine) | Likely decrease | Reduced hydrophobic interaction in the binding pocket. |

| Azepane Ring | Add substituents (e.g., methyl, hydroxyl) | Potentially increase or decrease | Depends on the specific pocket; could enhance van der Waals contacts or introduce steric clash. |

| Pyridine Ring | Substitution at C3 or C4 position | Potentially increase | Could form additional interactions with solvent-exposed regions of the active site. |

| Thiol Group | Replace with hydroxyl (-OH) or amine (-NH₂) | Likely decrease | Loss of specific thiol-mediated interactions or metal coordination ability. |

| Sulfonyl Linker | Replace with amide or reverse sulfonamide | Could alter geometry and binding | Changes the angle and electronic properties of the azepane-pyridine connection, affecting the fit in the active site. |

Receptor Binding Affinity Predictions (Conceptual/Theoretical)

While enzyme inhibition is a likely mechanism of action, the compound's structure does not preclude interactions with cell surface or nuclear receptors. The combination of a semi-flexible azepane ring, a rigid aromatic pyridine core, and multiple hydrogen-bonding groups allows for potential recognition by various receptor types.

For instance, G-protein coupled receptors (GPCRs) often have binding pockets that accommodate molecules with similar features. The pyridine ring could engage in π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the transmembrane helices of a receptor. The sulfonamide and thiol groups could form salt bridges or hydrogen bonds with polar residues. Predicting specific receptor affinities would require extensive screening against a panel of receptor models, but the structural complexity of this compound suggests that such interactions are theoretically plausible. nih.gov

Analysis of Potential Interactions with Receptor Binding Pockets via Computational Methods

The pyridine ring itself is a common scaffold in medicinal chemistry, known to participate in various non-covalent interactions. nih.govnih.gov The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan within a receptor's binding site.

The sulfonyl group is a key feature influencing the molecule's interaction profile. sioc-journal.cnbiologyinsights.com The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, potentially forming hydrogen bonds with donor residues such as arginine, lysine, or asparagine in a protein pocket. researchgate.netnih.gov The sulfonyl group is also relatively stable and can enhance the metabolic stability of a compound. sioc-journal.cnresearchgate.net Furthermore, its introduction can modulate the physicochemical properties of the molecule, such as solubility and acidity, which are critical for receptor binding. biologyinsights.com

The azepane ring, a seven-membered saturated heterocycle, introduces conformational flexibility. This allows the molecule to adopt various spatial arrangements to better fit into a binding pocket. The hydrophobic nature of the aliphatic portion of the azepane ring can lead to favorable van der Waals interactions with nonpolar residues in the receptor.

The thiol group at the 2-position of the pyridine ring is a significant functional group. It can act as a hydrogen bond donor or acceptor. More importantly, the thiol group has the potential to form covalent bonds with specific amino acid residues, most notably cysteine, through a disulfide bridge formation or by acting as a nucleophile. acs.orgnih.gov Computational studies on similar 2-sulfonylpyridines have shown that they can act as tunable, cysteine-reactive electrophiles, suggesting a potential for covalent modification of target proteins. acs.orgnih.gov

Molecular docking simulations of analogous pyridine derivatives have been employed to understand their binding affinities and modes of interaction with various enzymes and receptors. ashdin.comrjptonline.orgresearchgate.netmdpi.com These studies often reveal key amino acid residues involved in the binding and help in predicting the compound's biological activity. For "this compound," it is plausible that a combination of hydrogen bonding (mediated by the sulfonyl and thiol groups), hydrophobic interactions (from the azepane ring), and π-π stacking (from the pyridine ring) would contribute to its binding affinity for a target receptor.

Table 1: Potential Molecular Interactions of "this compound" Functional Groups in a Receptor Binding Pocket

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyridine Ring | π-π Stacking, Hydrogen Bonding (N atom) | Phenylalanine, Tyrosine, Tryptophan, Asparagine, Glutamine |

| Sulfonyl Group | Hydrogen Bonding (O atoms) | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

| Azepane Ring | Hydrophobic Interactions, Van der Waals Forces | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Thiol Group | Hydrogen Bonding, Covalent Bonding (disulfide bridge) | Cysteine, Serine, Threonine, Histidine |

Interaction with Biomolecules (e.g., DNA, RNA, Lipids) - Mechanistic Perspective

The potential for "this compound" to interact with other biomolecules such as nucleic acids (DNA, RNA) and lipids is an important consideration from a mechanistic standpoint.

Interaction with DNA and RNA:

Direct interaction with DNA or RNA is a possibility for many small molecules. The planar pyridine ring could potentially intercalate between the base pairs of DNA, although this is less likely for a monosubstituted pyridine compared to larger, polycyclic aromatic systems. More plausible are interactions with the phosphate (B84403) backbone or the grooves of the DNA helix. The sulfonyl group, with its hydrogen bond accepting capabilities, could interact with the sugar-phosphate backbone.

The thiol group presents a more reactive handle for potential DNA interaction. While some thiol-containing compounds have been shown to be activated to cause DNA damage, often this involves redox cycling and the generation of reactive oxygen species (ROS). nih.gov For instance, some natural products are activated by intracellular thiols to become DNA-alkylating agents. nih.gov Conversely, thiols are also known to protect DNA from damage by scavenging free radicals. dntb.gov.ua Without specific experimental data, it is difficult to predict whether "this compound" would have a damaging or protective effect on DNA. It is noteworthy that some studies on related compounds, such as a gold(I) complex of pyridine-2-thiol (B7724439) N-oxide, have suggested that DNA is not a primary target.

Interaction with Lipids:

Design Principles for Analogues Based on Mechanistic Insights

Based on the potential mechanistic interactions discussed, several design principles can be proposed for the development of analogues of "this compound" with potentially improved or modified biological activities. These principles are rooted in structure-activity relationship (SAR) studies of similar pyridine derivatives. nih.govnih.govresearchgate.netnih.gov

Modification of the Pyridine Ring:

Substitution Pattern: The position and nature of substituents on the pyridine ring can significantly impact activity. nih.gov Introducing electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and the thiol group, thereby influencing their ability to form hydrogen bonds or covalent interactions.

Bioisosteric Replacement: The pyridine ring could be replaced with other heteroaromatic scaffolds (e.g., pyrimidine, pyrazine, thiazole) to explore different spatial arrangements and electronic properties.

Modification of the Sulfonyl Linker:

Linker Length and Flexibility: The sulfonyl group acts as a linker between the pyridine and azepane moieties. Varying the linker (e.g., replacing the sulfonyl with an amide or ether) would alter the geometry and flexibility of the molecule, potentially leading to a better fit in a receptor binding pocket.

Sulfonamide vs. Sulfone: If the nitrogen of the azepane were attached to the sulfonyl group to form a sulfonamide, this would introduce a hydrogen bond donor, which could be beneficial for receptor binding.

Modification of the Azepane Ring:

Ring Size and Substitution: The size of the saturated ring (e.g., replacing azepane with piperidine or pyrrolidine) can affect conformational flexibility and hydrophobic interactions. Introducing substituents on the azepane ring could provide additional points of interaction with a receptor or modulate the molecule's lipophilicity.

Modification of the Thiol Group:

Covalent Warhead: The thiol group can be a handle for covalent inhibition. acs.orgnih.gov Modifying the electronics of the pyridine ring can tune the reactivity of the thiol. Alternatively, replacing the thiol with other cysteine-reactive groups (e.g., acrylamide, vinyl sulfone) could be explored to achieve irreversible binding to a target protein.

Prodrug Approach: The thiol group could be masked as a prodrug (e.g., as a disulfide) to improve stability or pharmacokinetic properties, with the active thiol being released in the target biological environment.

Table 2: Design Principles for Analogues of "this compound"

| Molecular Moiety | Design Principle | Rationale |

| Pyridine Ring | Vary substituents (position, electronics) | Modulate pKa, hydrogen bonding, and reactivity. nih.gov |

| Bioisosteric replacement | Explore different scaffold geometries and interactions. | |